molecular formula C13H16N2OS B6438196 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol CAS No. 2549028-93-3

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Cat. No. B6438196
CAS RN: 2549028-93-3
M. Wt: 248.35 g/mol
InChI Key: FDPXVUBEHKWTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol” is a derivative of benzothiazole. Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Advantages and Limitations for Lab Experiments

4,5-DM-BTZ-PYR has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. However, it is also important to note that 4,5-DM-BTZ-PYR has a low solubility in water, which can limit its use in certain experiments.

Future Directions

Given the potential of 4,5-DM-BTZ-PYR as an inhibitor of DGAT and as a potential drug target, there are several potential future directions for research. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential for use in the treatment of various diseases. In addition, further research is needed to improve the synthesis method of 4,5-DM-BTZ-PYR, as well as to explore its potential for use in other applications such as drug delivery and gene therapy.

Synthesis Methods

4,5-DM-BTZ-PYR can be synthesized by a two-step method. The first step involves the reaction of 4-methyl-5-nitrobenzothiazole with pyrrolidine in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 4-methyl-5-nitro-1,3-benzothiazol-2-ylpyrrolidin-3-ol, which is then reacted with dimethyl sulfate to yield 4,5-DM-BTZ-PYR.

Scientific Research Applications

4,5-DM-BTZ-PYR has been studied for its potential to inhibit the enzyme diacylglycerol acyltransferase (DGAT). DGAT is an enzyme that is involved in the synthesis of triglycerides, which are a type of fat found in the body. Inhibition of DGAT has been shown to reduce the levels of triglycerides in the body and thus reduce the risk of cardiovascular disease. In addition, 4,5-DM-BTZ-PYR has been studied as a potential drug target for the treatment of certain cancers.

properties

IUPAC Name

1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-8-3-4-11-12(9(8)2)14-13(17-11)15-6-5-10(16)7-15/h3-4,10,16H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPXVUBEHKWTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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